molecular formula C9H14ClN3 B2924642 4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine CAS No. 1006481-68-0

4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B2924642
CAS No.: 1006481-68-0
M. Wt: 199.68
InChI Key: ZEMRIOZSMCQRGZ-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine is a pyrazole-based compound characterized by a cyclopentyl group at position 1, a chlorine atom at position 4, and a methyl group at position 5.

Properties

IUPAC Name

4-chloro-1-cyclopentyl-5-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-6-8(10)9(11)12-13(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMRIOZSMCQRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCCC2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride, potassium carbonate, or other bases in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations at Position 1

The cyclopentyl group at position 1 distinguishes this compound from other pyrazole derivatives:

  • 4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine (Sigma-Aldrich) : Features a 4-chlorophenyl group at position 1, enhancing aromatic interactions but reducing aliphatic hydrophobicity compared to cyclopentyl .
  • 1-Methyl derivatives (e.g., 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine) : Smaller substituents like methyl improve solubility but may reduce steric hindrance, affecting target binding .

Table 1: Substituent Effects at Position 1

Compound Position 1 Substituent Key Properties
Target Compound Cyclopentyl Aliphatic, moderate hydrophobicity
4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine 4-Chlorophenyl Aromatic, enhanced π interactions
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Methyl Increased solubility, reduced steric bulk

Chlorine and Methyl Substituents

  • Chlorine at Position 4 : Present in the target compound and analogs like 4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine , chlorine enhances electronegativity, influencing reactivity and binding affinity.
  • Methyl at Position 5 : Common in analogs (e.g., 5-methyl-1-phenylpyrazole ), methyl groups contribute to lipophilicity and metabolic stability.

Table 2: Substituent Positions and Molecular Weights

Compound Molecular Formula Molecular Weight
4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine C₉H₁₅ClN₃ ~212.7 (estimated)
4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine C₁₀H₁₀ClN₃ 215.66
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 215.66

Amine Group Positioning

The amine at position 3 in the target compound contrasts with analogs like 5-amino-3-methyl-1-phenylpyrazole (amine at position 5) . Positional differences affect hydrogen-bonding patterns and interaction with biological targets.

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Aliphatic groups like cyclopentyl may resist oxidative metabolism better than aromatic substituents .
  • Kinase Inhibition Potential: Structural similarity to kinase inhibitors (e.g., ’s pyrimidine-based compound) suggests possible activity, though steric bulk from cyclopentyl could affect binding pockets .

Biological Activity

4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound this compound can be described by the following chemical structure:

PropertyDetails
Molecular Formula C10_{10}H12_{12}ClN3_{3}
Molecular Weight 215.68 g/mol
CAS Number 1006481-68-0

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazole compounds against bacterial strains such as E. coli and S. aureus. Specifically, modifications in the pyrazole structure can enhance antibacterial activity, potentially making this compound a candidate for further testing against resistant strains .

Anti-inflammatory Effects

Pyrazole derivatives have been noted for their anti-inflammatory properties. In several studies, compounds similar to this compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound could be evaluated for its therapeutic potential in inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrazoles has been documented extensively. Compounds within this class have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, certain pyrazole derivatives have been reported to selectively target cancer cells while sparing normal cells, which is a critical aspect of cancer therapeutics . The specific mechanisms through which this compound operates in cancer biology remain to be elucidated.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of various pyrazole derivatives against standard bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition rates against E. coli and Klebsiella pneumoniae. The study concluded that structural modifications could enhance efficacy .

Evaluation of Anti-inflammatory Activity

In another study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models in mice. The results showed that certain derivatives significantly reduced swelling, indicating their potential as anti-inflammatory agents .

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine?

Answer: The synthesis typically involves cyclization and substitution reactions. A Vilsmeier-Haack reaction can introduce formyl groups to pyrazole intermediates, followed by oxidation and acylation steps to install the cyclopentyl and methyl substituents . Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through sequential cyclization and oxidation, as seen in analogous pyrazole derivatives . Purification via column chromatography (silica gel, hexane:ethyl acetate) ensures high yields and purity .

Q. How is structural characterization performed for this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions. For example, cyclopentyl protons resonate as multiplet peaks at δ 1.85–0.71 ppm, while the pyrazole NH appears as a singlet near δ 10.5 ppm .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 437.41 for nitrobenzamide derivatives) .
  • IR Spectroscopy : Stretching frequencies (e.g., 3250 cm1^{-1} for NH, 1683 cm1^{-1} for C=O) validate functional groups .

Q. What in vitro assays are used to evaluate biological activity?

Answer: Antibacterial and anticancer activities are commonly tested:

  • Antibacterial : Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme Inhibition : Carbonic anhydrase (hCA I/II) inhibition studies using spectrophotometric methods .

Advanced Research Questions

Q. How can structural modifications enhance biological efficacy?

Answer:

  • Substituent Optimization : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the pyrazole 4-position improves antibacterial activity .
  • Mannich Base Derivatives : Adding piperazine or benzyl groups via nucleophilic substitution increases cytotoxicity in cancer cells (e.g., IC50_{50} < 10 µM) .
  • SAR Studies : Correlate logP values with membrane permeability; higher lipophilicity (e.g., cyclopentyl vs. methyl) enhances blood-brain barrier penetration in CNS-targeting analogs .

Q. How do crystallographic data resolve ambiguities in molecular geometry?

Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example:

  • Pyrazole ring planarity (mean deviation < 0.02 Å) .
  • Chlorine substituent dihedral angles (e.g., 4-chlorophenyl at 15.3° from pyrazole plane) .
  • Hydrogen bonding networks (e.g., N–H···O interactions stabilizing crystal packing) .

Q. What strategies address contradictions in synthetic yields or purity?

Answer:

  • Reaction Solvent Optimization : Solvent-free conditions reduce side reactions in cyclization steps .
  • Temperature Control : Maintaining 0–5°C during acyl chloride additions minimizes decomposition .
  • TLC Monitoring : Hexane:ethyl acetate (8:2) eluent systems resolve polar impurities during purification .

Q. How is computational modeling integrated with experimental data?

Answer:

  • Docking Studies : Predict binding affinities to targets like hCA II (Glide scores < -8 kcal/mol for nitro derivatives) .
  • DFT Calculations : Optimize ground-state geometries and validate NMR/IR spectral data .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?

Answer:

  • Intermediate Instability : 5-Chloro intermediates prone to hydrolysis require anhydrous conditions and inert atmospheres .
  • Low Yields in Acylation : Use excess triethylamine (3.0 eq) to scavenge HCl and drive reactions to completion .
  • Purification Issues : Gradient elution in column chromatography (hexane → ethyl acetate) improves separation of closely related analogs .

Q. How are spectroscopic artifacts identified during characterization?

Answer:

  • Dynamic Effects in NMR : Variable-temperature 1^1H NMR distinguishes tautomeric forms (e.g., NH proton exchange broadening at 25°C) .
  • Mass Fragmentation Patterns : Isotopic clusters (e.g., 35^{35}Cl/37^{37}Cl) confirm molecular ion peaks .
  • IR Overlaps : Deuterated solvents (CDCl3_3) reduce O–H interference in NH stretching regions .

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